5-Bromoisothiazole

描述

属性

IUPAC Name |

5-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNONRNKAYRHZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505009 | |

| Record name | 5-Bromo-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54390-97-5 | |

| Record name | 5-Bromoisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54390-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromoisothiazole: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides an in-depth analysis of 5-Bromoisothiazole (CAS No: 54390-97-5), a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The isothiazole nucleus is a key pharmacophore found in a range of biologically active agents, and the presence of a bromine atom at the 5-position offers a versatile synthetic handle for molecular elaboration.[1][2][3][4] This document details the core molecular profile, spectroscopic characteristics, plausible synthetic strategies, and the chemical reactivity of this compound, with a focus on its application as a building block in the synthesis of complex organic molecules. We will explore its utility in modern cross-coupling reactions and provide expert insights into the causality behind experimental design for its derivatization.

The Isothiazole Scaffold in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug discovery.[5] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it an effective bioisostere for other aromatic systems. Isothiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[4][5] The introduction of a bromine atom, as in this compound, provides a crucial point of attachment for introducing molecular diversity, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds.

Core Molecular Profile: this compound

This compound, systematically named 5-bromo-1,2-thiazole, is the primary subject of this guide.[6] Its fundamental identifiers and structural information are consolidated below.

Molecular Structure and Identifiers

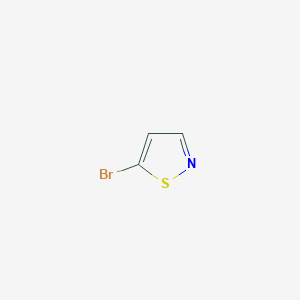

The structure consists of a 1,2-thiazole ring with a bromine atom substituted at the C5 position, adjacent to the sulfur atom.

Caption: 2D structure of this compound.

The key chemical identifiers for this compound are summarized in the following table for unambiguous identification.

| Identifier | Value | Source |

| CAS Number | 54390-97-5 | [6] |

| Molecular Formula | C₃H₂BrNS | [6] |

| IUPAC Name | 5-bromo-1,2-thiazole | [6] |

| Molecular Weight | 164.03 g/mol | [6] |

| InChI | InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H | [6] |

| InChIKey | XNONRNKAYRHZDJ-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=C(C=NS1)Br | [6] |

Physicochemical and Spectroscopic Characterization

Precise physicochemical data for this compound is not extensively reported in readily available literature. Data for the isomeric 5-Bromothiazole (CAS: 3034-55-7) is sometimes mistakenly attributed and should be used with caution.

| Property | Value | Notes |

| Appearance | Yellow to brown liquid | Data for 5-Bromothiazole; likely similar.[7] |

| Density | 1.835 g/mL at 25 °C | Data for 5-Bromothiazole.[8] |

| Refractive Index | n20/D 1.5955 | Data for 5-Bromothiazole.[8] |

Predicted ¹H NMR Spectral Data

While an experimental spectrum is not available in the cited literature, the ¹H NMR spectrum of this compound in CDCl₃ can be predicted based on established principles of heterocyclic chemistry. The molecule has two aromatic protons at the C3 and C4 positions.

-

H4 (proton at C4): This proton is adjacent to the bromine-bearing carbon. It is expected to appear as a doublet. Due to the electron-withdrawing nature of the adjacent bromine and the ring system, its chemical shift is predicted to be in the range of δ 7.2-7.5 ppm .

-

H3 (proton at C3): This proton is adjacent to the nitrogen atom and coupled to H4. It is expected to be the most downfield signal due to the deshielding effect of the adjacent electronegative nitrogen. It should appear as a doublet with the same coupling constant as H4, predicted in the range of δ 8.4-8.7 ppm .[9]

The coupling constant between these two vicinal protons (³JHH) is expected to be small, typical for five-membered heterocycles.

Synthesis and Manufacturing Routes

A specific, detailed experimental protocol for the synthesis of this compound is not prominently featured in the surveyed literature. However, its synthesis can be approached through established methodologies for constructing and functionalizing the isothiazole ring.[2][10] A plausible and common strategy involves the construction of the isothiazole ring from acyclic precursors, followed by selective bromination.

General Synthetic Strategy: Ring Cyclization and Bromination

One of the most fundamental approaches to the isothiazole core involves the oxidative cyclization of a γ-iminothioamide or related precursors. The synthesis could logically proceed as follows:

-

Precursor Synthesis: Generation of a suitable three-carbon backbone with appropriate terminal functional groups.

-

Ring Formation: Reaction with a source of sulfur and nitrogen (e.g., ammonia and hydrogen sulfide or their equivalents) to form the isothiazole ring.

-

Electrophilic Bromination: Introduction of the bromine atom at the C5 position using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine. The C5 position is often susceptible to electrophilic attack.

References

- 1. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 5-Bromothiazole 95 3034-55-7 [sigmaaldrich.com]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Bromoisothiazole

Introduction: The Analytical Imperative for 5-Bromoisothiazole

This compound is a halogenated heterocyclic compound featuring an isothiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms in adjacent positions. The isothiazole core is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] The introduction of a bromine atom at the C5 position profoundly influences the molecule's electronic properties, reactivity, and potential as a synthetic building block.

For researchers in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule. This guide offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond merely presenting data, we will delve into the structural basis for the observed spectroscopic features and provide robust, field-proven protocols for data acquisition. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of isothiazole derivatives.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a new or synthesized batch of this compound follows a logical workflow. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: High-level workflow for the complete spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound (C₃H₂BrNS), we are interested in the signals from its two hydrogen nuclei (¹H NMR) and three carbon nuclei (¹³C NMR).

Predicted ¹H NMR Spectrum

The isothiazole ring has two protons. Due to the heterocyclic nature and the presence of the electronegative bromine atom, these protons reside in distinct chemical environments.

Caption: Structure of this compound showing the two non-equivalent protons and their expected coupling.

Data Interpretation: The ¹H NMR spectrum is expected to show two signals, both in the aromatic region (typically 7.0-9.0 ppm).

-

H-3 (Proton at C3): This proton is adjacent to the nitrogen atom. Nitrogen's high electronegativity and the magnetic anisotropy of the C=N bond will deshield this proton, shifting it significantly downfield.

-

H-4 (Proton at C4): This proton is adjacent to the sulfur atom and the bromine-bearing carbon. It will appear upfield relative to H-3.

-

Coupling: The two protons are on adjacent carbons and will exhibit spin-spin coupling, appearing as doublets. The coupling constant (³JHH) in five-membered heterocyclic rings of this nature is typically small.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.20 - 8.40 | Doublet (d) | ~1.9 |

| H-4 | 7.50 - 7.70 | Doublet (d) | ~1.9 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show three distinct signals for the three carbon atoms of the isothiazole ring.

Data Interpretation: The chemical shifts are influenced by the neighboring heteroatoms and the bromine substituent.

-

C5: This carbon is directly bonded to the highly electronegative bromine atom, which is expected to cause a significant downfield shift. However, heavy atoms like bromine can also induce an upfield "heavy atom effect." In similar brominated heterocycles, the carbon bearing the bromine often appears significantly upfield compared to the unsubstituted parent compound. Therefore, we predict a shielded signal for C5.

-

C3: This carbon is adjacent to the nitrogen atom (C=N bond), leading to a strong deshielding effect and placing its resonance at the lowest field.

-

C4: This carbon is the least affected by direct bonding to heteroatoms and will appear at the most upfield position among the CH carbons.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 150 - 155 |

| C4 | 125 - 130 |

| C5 | 115 - 120 |

Experimental Protocol for NMR Spectroscopy

Causality Statement: The choice of a deuterated solvent like chloroform-d (CDCl₃) is critical. It is largely transparent in the ¹H NMR spectrum, provides a deuterium signal for the instrument's frequency lock system, and is an excellent solvent for a wide range of organic compounds.[2]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 512-1024) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[4]

-

Integrate the peaks in the ¹H spectrum and measure chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.[5]

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by vibrations of the heterocyclic ring and the carbon-bromine bond.

Data Interpretation:

-

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic isothiazole ring is expected to appear at a frequency just above 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring will produce characteristic absorptions in the 1600-1400 cm⁻¹ region.

-

Fingerprint Region: The region below 1400 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule, including C-S and C-N single bond stretches.

-

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at a low wavenumber, typically below 700 cm⁻¹.

Table 3: Predicted Characteristic IR Peaks for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 3100 - 3050 | Aromatic C-H stretch | Medium-Weak |

| 1550 - 1450 | C=N stretch | Medium-Strong |

| 1450 - 1380 | Aromatic C=C stretch | Medium-Strong |

| 850 - 750 | C-H out-of-plane bend | Strong |

| 700 - 550 | C-Br stretch | Medium-Strong |

Experimental Protocol for FTIR Spectroscopy

Causality Statement: For a liquid sample like this compound, the neat thin film method using salt (NaCl or KBr) plates is the simplest and most direct approach. These salt plates are transparent to mid-range infrared radiation, ensuring that only the sample's absorbance is measured.[6] An Attenuated Total Reflectance (ATR) accessory offers an even simpler alternative requiring no sample preparation.[7]

-

Sample Preparation (Thin Film Method):

-

Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. Handle them only by the edges to avoid moisture from fingers.

-

Place 1-2 drops of liquid this compound onto the face of one plate.

-

Carefully place the second plate on top, gently spreading the liquid into a thin, uniform film without air bubbles.

-

-

Instrument Setup (FTIR Spectrometer):

-

Place the spectrometer in transmission mode.

-

Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Mount the salt plate assembly in the sample holder within the instrument.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

-

Data Processing:

-

Identify and label the wavenumbers (in cm⁻¹) of the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound, we expect to use Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Predicted Mass Spectrum

Data Interpretation:

-

Molecular Ion (M⁺·): The molecular weight of this compound is approximately 164 g/mol . A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 163 (for C₃H₂⁷⁹BrNS) and one at m/z 165 (for C₃H₂⁸¹BrNS). This "M" and "M+2" pattern is a definitive indicator of a single bromine atom.[8]

-

Fragmentation: Under the high energy of Electron Ionization (EI), the molecular ion will fragment. Plausible fragmentation pathways include:

-

Loss of Br·: Cleavage of the C-Br bond to give a fragment at m/z 84 (C₃H₂NS⁺).

-

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to a fragment at m/z 136/138.

-

Cleavage of the ring: Various other smaller fragments can be formed from the breakdown of the isothiazole ring.

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment | Notes |

|---|---|---|

| 163, 165 | [C₃H₂BrNS]⁺· | Molecular ion peak cluster (M⁺·, M+2), characteristic 1:1 ratio for Br. |

| 84 | [C₃H₂NS]⁺ | Loss of a bromine radical (·Br). |

| 58 | [C₂H₂S]⁺· | Loss of Br and HCN. |

Experimental Protocol for GC-MS

Causality Statement: GC-MS is the ideal method for a volatile organic compound like this compound. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound. Electron Ionization is a standard, robust method that produces reproducible fragmentation patterns suitable for library matching.[9]

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

-

Transfer the solution to a 2 mL GC autosampler vial.

-

-

Instrument Setup (GC-MS System):

-

GC Parameters:

-

Injector: Split/splitless injector, set to 250 °C. Use a split ratio (e.g., 50:1) to avoid overloading the column.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50 °C for 1 minute, then ramp at 10-15 °C/min to 250 °C and hold for 2-5 minutes. This program ensures good separation of components with different boiling points.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230 °C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

-

-

Analysis:

-

Inject 1 µL of the sample solution into the GC.

-

The data system will record the total ion chromatogram (TIC) and the mass spectrum for each peak that elutes from the column.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the TIC.

-

Analyze the corresponding mass spectrum. Identify the molecular ion cluster (m/z 163/165) and major fragment ions.

-

Compare the acquired spectrum to a reference library (e.g., NIST) if available.

-

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Ensure eyewash stations and safety showers are readily accessible.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of this compound. The ¹H NMR spectrum confirms the connectivity of the two ring protons with its characteristic doublet-of-doublets pattern. The ¹³C NMR identifies the three unique carbon environments. FTIR spectroscopy verifies the presence of the key functional groups, particularly the aromatic C=N and C=C bonds. Finally, GC-MS confirms the molecular weight and the presence of a single bromine atom through its distinct isotopic pattern, while the fragmentation pattern provides further structural corroboration. The protocols and predicted data within this guide serve as a robust framework for researchers working with this important heterocyclic compound.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. NIST Chemistry WebBook [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole [webbook.nist.gov]

- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174 - PubChem [pubchem.ncbi.nlm.nih.gov]

Overture: The Isothiazole Ring - A Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Isothiazole Ring System: Synthesis, Properties, and Applications in Drug Discovery

In the vast universe of heterocyclic chemistry, the isothiazole ring system stands out as a scaffold of significant interest for researchers, particularly in the fields of medicinal and agricultural chemistry.[1][2] Isothiazole, or 1,2-thiazole, is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[3][4][5] This arrangement distinguishes it from its more common isomer, thiazole (1,3-thiazole), and imparts a unique electronic character and reactivity profile.[6] First synthesized in 1956, the isothiazole nucleus has since been identified as a cornerstone in numerous synthetic compounds with profound biological activity.[7]

While rare in nature, with examples like the phytoalexin brassilexin, the true value of the isothiazole core has been realized in the laboratory.[7][8] Its incorporation into molecular frameworks has led to the development of critical pharmaceuticals, including the antipsychotic drug Ziprasidone and the antiviral agent Denotivir, immediately cementing its status as a "privileged scaffold" in drug development.[1][6][9] This guide offers a comprehensive exploration of the isothiazole ring system, from its fundamental physicochemical properties and synthetic strategies to its extensive applications as a bioactive component.

Chapter 1: Physicochemical Properties and Electronic Landscape

The utility of the isothiazole ring in drug design and materials science is intrinsically linked to its unique structural and electronic properties. The 1,2-arrangement of the electronegative sulfur and nitrogen atoms creates a distinct electronic landscape that governs its reactivity, stability, and intermolecular interactions.[1][6]

Isothiazole is a colorless liquid with a pyridine-like odor that is sparingly soluble in water but a good solvent for many organic substances.[3] As an aromatic system, it exhibits significant pi-electron delocalization, which contributes to its relative stability.[10] The weak S-N bond is a key feature, often influencing its synthetic transformations and metabolic pathways. This inherent weakness can be exploited in ring-opening reactions, providing access to other valuable chemical structures.

| Property | Value | Source |

| Molecular Formula | C₃H₃NS | [5] |

| Molecular Weight | 85.13 g/mol | [5] |

| Boiling Point | 114.1 °C | [3] |

| Density | 1.18 g/cm³ | [11] |

| Appearance | Colorless liquid | [3][11] |

| pKa (conjugate acid) | ~2.5 | [12] |

The weak basicity of the isothiazole ring compared to its imidazole isomer is a critical feature for medicinal chemists, influencing how these molecules interact with biological targets and their absorption, distribution, metabolism, and excretion (ADME) profiles.[12]

Chapter 2: The Art of Synthesis - Constructing the Isothiazole Core

The construction of the isothiazole ring is a central challenge for synthetic chemists. Methodologies can be broadly categorized into two main strategies: de novo ring formation through cyclization reactions and the functionalization of a pre-existing isothiazole ring.[1][8]

Strategy 1: Ring-Forming Reactions

These methods build the heterocyclic ring from acyclic precursors. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

A. Intramolecular Oxidative Cyclization: This is a classic and robust method for forming the isothiazole core. It typically involves the oxidative cyclization of a γ-imino- or γ-enaminothioamide or thione. The key step is the formation of the weak S-N bond through the action of an oxidizing agent like iodine or hydrogen peroxide.

Causality: The oxidant is essential to facilitate the removal of two hydrogen atoms, enabling the formation of the sulfur-nitrogen bond and subsequent aromatization to the stable isothiazole ring.

B. (3+2) and (4+1) Hetero-cyclization: These strategies involve combining molecular fragments that contribute three and two atoms, or four and one atom, respectively, to the final five-membered ring.[8]

-

(3+2) Cyclization: A common example involves reacting a three-atom component (e.g., a C-C-C fragment) with a two-atom N-S donor, such as ammonium thiocyanate.[8]

-

(4+1) Annulation: This powerful method often uses a four-atom precursor like a β-ketodithioester or β-ketothioamide, which reacts with an ammonia source (the "+1" component) to form the ring.[13] This approach is notable for being operationally simple and often proceeding without the need for a metal catalyst.[13]

C. Ring Transformation: More advanced synthetic routes can generate isothiazoles from other heterocyclic systems. A prominent example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.[1][13] This method provides a wide variety of isothiazoles and proceeds through an α-thiavinyl rhodium-carbenoid intermediate.[13]

Experimental Protocol: Metal-Free (4+1) Annulation

The following protocol is a representative, user-friendly synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters.[13]

-

Reactant Preparation: In a 50 mL round-bottom flask, dissolve the β-ketodithioester (1.0 mmol) in 10 mL of ethanol.

-

Addition of Nitrogen Source: Add ammonium acetate (NH₄OAc) (2.0 mmol, 2.0 equiv.) to the solution.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring. The reaction is typically conducted under an air atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired 3,5-disubstituted isothiazole.

Self-Validation: The success of this protocol is confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) which will show the characteristic signals for the formed isothiazole ring and the absence of starting material signals. The aerial oxidation step is crucial for the final aromatization, making the protocol robust under standard lab conditions.

Chapter 3: Isothiazole in Medicinal Chemistry - A Scaffold for Bioactivity

The isothiazole ring is a prolific scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][7] Its value lies in its ability to act as a stable, aromatic core that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The sulfur atom can engage in unique interactions, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the isothiazole ring can serve as a bioisostere for other aromatic systems, offering a way to circumvent patents or improve a drug's metabolic stability.[8]

| Drug/Compound Class | Therapeutic Area | Mechanism/Significance |

| Ziprasidone | Antipsychotic | Atypical antipsychotic used to treat schizophrenia and bipolar disorder.[1] |

| Denotivir | Antiviral | Used in the treatment of herpes simplex virus infections.[9] |

| Isothiazolo[4,3-b]pyridines | Antiviral | Potent and selective inhibitors of cyclin G-associated kinase (GAK).[1] |

| Isothiazole Derivatives | Anticancer | Show activity against various cancer cell lines, including inhibitors of c-Met kinase.[1] |

| Isothiazole Derivatives | Anti-diabetic | Compounds have been developed for diabetes therapy.[8] |

| Isotianil | Fungicide | Induces systemic acquired resistance in plants.[14] |

The diverse biological activities stem from the isothiazole ring's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with enzyme active sites or cell surface receptors. For example, in the design of kinase inhibitors, the isothiazole core can function as a hinge-binding motif, a common strategy in modern oncology drug discovery.[1]

Chapter 4: Beyond the Bench - Industrial and Agrochemical Significance

The utility of isothiazole derivatives extends beyond pharmaceuticals into broad industrial and agricultural applications. Their potent biological activity makes them highly effective as biocides.[8]

-

Agrochemicals: Isothiazole-based compounds are used as fungicides and herbicides.[11][14] They protect crops from pathogenic fungi and unwanted weeds, thereby enhancing agricultural productivity.[3][8] For instance, 3,4-dichloroisothiazoles are known to induce systemic acquired resistance (SAR) in plants, bolstering their natural defenses against pathogens.[14]

-

Preservatives: In industrial settings, isothiazolinones (the ketone-containing analogs) are widely used as preservatives in water-based solutions such as paints, adhesives, and cosmetics to prevent microbial contamination.[11]

Conclusion and Future Perspectives

The isothiazole ring system, once a chemical curiosity, has firmly established itself as a cornerstone of modern heterocyclic chemistry. Its unique electronic structure, born from the adjacent placement of sulfur and nitrogen, provides a versatile and tunable scaffold for the development of a vast array of functional molecules. We have seen how logical, mechanism-driven synthetic strategies allow for the construction of this core, from classic oxidative cyclizations to modern metal-catalyzed transformations.

The translation of these synthetic capabilities into tangible applications is profound. In medicine, the isothiazole ring is a key component in drugs treating conditions from psychosis to viral infections and cancer.[1][8] In agriculture and industry, it provides essential protection for crops and materials.[11][14]

Looking forward, the field continues to evolve. The development of novel C-H functionalization techniques promises more efficient and environmentally benign pathways to complex isothiazole derivatives.[1] As our understanding of biological pathways deepens, the isothiazole scaffold will undoubtedly be employed to design next-generation therapeutics with higher potency and greater selectivity. The story of isothiazole is far from over; it remains a molecule of immense potential, waiting for the next generation of scientists to unlock its secrets.

References

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 4. Isothiazole - Wikipedia [en.wikipedia.org]

- 5. Isothiazole | C3H3NS | CID 67515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chemimpex.com [chemimpex.com]

- 12. Thiazole - Wikipedia [en.wikipedia.org]

- 13. Isothiazole synthesis [organic-chemistry.org]

- 14. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromoisothiazole: Starting Materials and Core Strategies

Abstract

5-Bromoisothiazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role as a precursor to a wide array of functionalized molecules. The isothiazole scaffold is present in numerous biologically active compounds, and the selective introduction of a bromine atom at the C5 position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each strategy. We will explore three core approaches: direct electrophilic bromination of the isothiazole core, functionalization of a pre-existing isothiazole ring, and de novo ring synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available methodologies, their practical implementation, and their comparative advantages.

Introduction: The Strategic Importance of this compound

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2]. This compound serves as a key intermediate, where the bromine atom at the C5 position acts as a versatile leaving group or a site for metallation, enabling the construction of more complex molecular architectures.

The synthesis of this compound, however, is not without its challenges. The isothiazole ring is less electron-rich than its thiophene analog, making it less susceptible to classical electrophilic aromatic substitution. Consequently, direct bromination requires careful consideration of reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions. This guide dissects the primary synthetic blueprints available to the modern chemist, providing both theoretical grounding and practical, field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from three distinct strategic directions, each defined by its starting material and the sequence of bond-forming events. The choice of strategy often depends on the availability of precursors, desired scale, and tolerance for specific reagents.

Figure 1: High-level overview of the main synthetic strategies for this compound.

Route A: Direct Electrophilic Bromination of Isothiazole

The most conceptually straightforward approach to this compound is the direct bromination of the parent heterocycle. However, the isothiazole ring is deactivated towards electrophilic substitution compared to thiophene due to the electron-withdrawing nature of the nitrogen atom. Regioselectivity is a key consideration. Theoretical calculations and experimental data from the closely related thiazole ring system suggest that the C5 position is the most electron-rich carbon and, therefore, the most likely site for electrophilic attack[3].

Causality Behind Experimental Choices:

-

Brominating Agent: While elemental bromine (Br₂) can be used, it often requires harsh conditions. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, making it a preferred reagent for sensitive heterocyclic substrates[4].

-

Solvent: The choice of solvent can influence the reactivity of the brominating agent. Inert solvents like chloroform or carbon tetrachloride are common.

-

Initiator/Catalyst: Radical initiators (like AIBN or UV light) or acid catalysts may be required to facilitate the reaction, depending on the chosen brominating agent and substrate reactivity.

While this route is direct, no high-yield, selective protocol for the direct bromination of unsubstituted isothiazole to this compound is prominently documented, likely due to the ring's deactivation. Researchers often turn to more reliable, multi-step methods.

Route B: Synthesis from a Pre-functionalized Isothiazole Ring

This strategy involves starting with an isothiazole ring that already bears a functional group at the C5 position, which can then be converted into a bromine atom. This approach offers superior control over regioselectivity and is often more reliable and higher-yielding than direct bromination.

Sub-Route B1: Lithiation and Bromination

This method relies on the acidity of the proton at the C5 position. Treatment of isothiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), can selectively deprotonate the C5 position to form a 5-lithioisothiazole intermediate. This potent nucleophile can then be quenched with an electrophilic bromine source to yield the final product.

Figure 2: Lithiation-bromination pathway to this compound. (Note: Generic structures used for visualization).

Causality Behind Experimental Choices:

-

Base: n-Butyllithium is a common choice for deprotonating heterocycles. Lithium diisopropylamide (LDA) can also be used and may offer different selectivity or functional group tolerance[5][6].

-

Temperature: These reactions must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

-

Electrophilic Bromine Source: Carbon tetrabromide (CBr₄) or elemental bromine (Br₂) are effective quenching agents. CBr₄ is often preferred as it is a solid and can be easier to handle than liquid bromine[7].

Detailed Protocol: Synthesis of this compound via Lithiation (Based on Analogous Thiazole Chemistry[6][7])

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

-

Initial Charge: The flask is charged with anhydrous tetrahydrofuran (THF) and isothiazole (1.0 eq).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 5-lithioisothiazole.

-

Bromination: A solution of carbon tetrabromide (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

Quenching and Workup: After stirring for 2 hours at -78 °C, the reaction is slowly warmed to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Sub-Route B2: Sandmeyer-Type Reaction from 5-Aminoisothiazole

The Sandmeyer reaction is a classic and robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate[8][9]. This approach is highly effective for heterocyclic amines. The synthesis begins with the preparation of 5-aminoisothiazole, which is then subjected to diazotization followed by displacement with a bromide salt, typically catalyzed by copper(I) bromide (CuBr).

Figure 3: Sandmeyer-type reaction pathway for this compound. (Note: Generic structures used for visualization).

Causality Behind Experimental Choices:

-

Diazotization: The conversion of the amino group to a diazonium salt is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HBr or H₂SO₄) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

-

Catalyst: Copper(I) bromide is the classic catalyst for the Sandmeyer bromination. It facilitates the conversion of the diazonium salt to the aryl radical, which then abstracts a bromine atom from a copper(II) species[8].

-

Deamination via Diazotization-Reduction: An alternative to the copper-catalyzed Sandmeyer reaction for removing an amino group is diazotization followed by reduction, for example with hypophosphorous acid. A detailed protocol for the synthesis of 5-bromothiazole from 2-amino-5-bromothiazole utilizes this method, which could be adapted for an isothiazole substrate[10].

Detailed Protocol: Synthesis of this compound via a Sandmeyer-Type Reaction (Adapted from Thiazole Synthesis[11])

This protocol is presented as a viable adaptation for the isothiazole system based on well-established reactivity.

-

Diazotization: A solution of 5-aminoisothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%) is prepared in a flask and cooled to 0 °C in an ice-salt bath.

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise to the stirred suspension, keeping the temperature strictly between 0 and 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Displacement: In a separate flask, a solution of copper(I) bromide (1.2 eq) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution.

-

Reaction Completion: The mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Workup and Extraction: After cooling, the reaction mixture is extracted with a suitable organic solvent like dichloromethane or diethyl ether.

-

Purification: The combined organic layers are washed with aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by distillation or column chromatography.

Route C: De Novo Synthesis (Ring Formation)

A third, albeit less common, strategy is to construct the this compound ring from acyclic precursors that already contain the necessary atoms, including the bromine. This involves cyclization reactions where the C-Br bond is present on one of the starting fragments. Numerous methods exist for forming the isothiazole ring[12]. For example, a reaction could theoretically involve the condensation of a β-brominated α,β-unsaturated carbonyl compound or its equivalent with a source of the "N-S" fragment.

This approach is powerful for creating highly substituted isothiazoles but is less frequently employed for the synthesis of simple this compound due to the potential for more complex starting material synthesis.

Comparative Analysis of Synthetic Routes

| Parameter | Route A: Direct Bromination | Route B1: Lithiation/Bromination | Route B2: Sandmeyer-Type | Route C: De Novo Synthesis |

| Starting Material | Isothiazole | Isothiazole | 5-Aminoisothiazole | Acyclic bromo-precursors |

| Number of Steps | 1 | 1 (in situ) | 2 (from amine) | Variable (often multi-step) |

| Key Reagents | NBS or Br₂ | n-BuLi or LDA, CBr₄ | NaNO₂, HBr, CuBr | Various cyclization reagents |

| Typical Yield | Variable, potentially low | Moderate to Good | Good to Excellent | Variable |

| Pros | Most direct, atom-economical | Excellent regioselectivity | Reliable, well-established chemistry, high yields | Good for complex derivatives |

| Cons | Poorly documented, potential for low selectivity and reactivity | Requires cryogenic temperatures, strictly anhydrous conditions, handling of pyrophoric n-BuLi | Requires synthesis of the starting amine, handling of unstable diazonium salts | Starting materials may not be readily available |

Safety and Handling Considerations

-

N-Bromosuccinimide (NBS): Irritant. Avoid inhalation and contact with skin.

-

n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques. Reacts violently with water.

-

Bromine (Br₂) & Carbon Tetrabromide (CBr₄): Highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Diazonium Salts: Potentially explosive, especially when dry. They should be kept cold and used in solution without isolation.

-

Strong Acids (HBr, H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound is a critical step for the development of novel pharmaceuticals and materials. While direct bromination of the parent isothiazole ring remains an attractive but challenging goal, strategies based on the functionalization of a pre-formed ring offer the most reliable and high-yielding pathways. The Sandmeyer-type reaction starting from 5-aminoisothiazole and the lithiation-bromination sequence are both powerful and well-precedented methods, with the choice between them often depending on laboratory capabilities and reagent availability. The Sandmeyer-type route is generally more robust and avoids pyrophoric reagents, while the lithiation route offers a more direct conversion from the parent heterocycle. As the demand for functionalized isothiazoles grows, the continued development of efficient and selective synthetic methods will remain an area of paramount importance.

References

- 1. mdpi.com [mdpi.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 11. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothiazole synthesis [organic-chemistry.org]

The Genesis and Evolution of Halogenated Isothiazoles: A Technical Guide for Scientific Pioneers

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone of modern biocidal and pharmaceutical chemistry. The introduction of halogen atoms to this scaffold dramatically amplifies its electrophilic character, giving rise to a potent class of compounds known as halogenated isothiazoles. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of these remarkable molecules. We will delve into the intricate mechanisms of their antimicrobial action, explore their structure-activity relationships, and provide detailed protocols for their synthesis. Furthermore, this guide will illuminate the expanding role of the isothiazole framework in contemporary drug discovery, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: From Obscurity to Ubiquity

While the parent isothiazole ring was first described in 1956, the journey of its halogenated derivatives to prominence began in the 1960s.[1] It was during this period that the need for potent, broad-spectrum antimicrobial agents for industrial applications spurred intensive research into novel heterocyclic chemistries.

The Pioneering Era of Rohm and Haas

The discovery and development of the most commercially significant halogenated isothiazoles, the isothiazolinones, are largely credited to the pioneering work of scientists at Rohm and Haas Company in the late 1960s and early 1970s. Seminal patents from this era, such as US Patent 3,761,488, laid the groundwork for the industrial-scale synthesis of key compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[2] These discoveries were not merely academic; they provided a powerful new tool to combat microbial contamination in a vast array of industrial processes, from cooling water systems to paints and cosmetics.

Timeline of Key Discoveries

The following diagram illustrates the key milestones in the history and discovery of halogenated isothiazoles.

Caption: A timeline of key milestones in the discovery and development of halogenated isothiazoles.

The Art of Synthesis: Constructing the Isothiazole Core

The primary industrial route to halogenated isothiazolinones involves the ring-closure of 3-mercaptopropanamides. This versatile approach allows for the introduction of various substituents on the nitrogen atom and the isothiazole ring.

The Foundational Pathway: From Propionamides to Isothiazolinones

The general synthetic scheme begins with the formation of a 3-mercaptopropanamide, which is then subjected to a cyclization and halogenation step. The choice of halogenating agent is critical and directly influences the final product.

Caption: Generalized synthetic workflow for halogenated isothiazolinones.

Regioselective Halogenation

The position of the halogen atom on the isothiazole ring is crucial for its biocidal activity. Direct halogenation of the pre-formed isothiazolinone ring can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine atoms at specific positions, often with the aid of a catalyst.[3] The regioselectivity is governed by the electronic properties of the isothiazole ring and the reaction conditions.

Mechanism of Action: A Tale of Thiol Reactivity

The potent biocidal activity of halogenated isothiazoles stems from their ability to act as electrophilic agents, targeting critical cellular components within microorganisms.[4]

The Two-Step Assault

The antimicrobial action of isothiazolinones is a rapid, two-step process:[4][5]

-

Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones inhibit key metabolic pathways, including cellular respiration and ATP generation.[4][5]

-

Irreversible Cell Damage: This initial inhibition is followed by irreversible damage to the cell, leading to a loss of viability over a period of hours.[4][5]

The Molecular Target: Thiol-Containing Enzymes

The primary molecular targets of isothiazolinones are the thiol groups (-SH) of cysteine residues within vital enzymes.[6] The electron-deficient sulfur atom in the isothiazole ring readily reacts with these nucleophilic thiol groups, leading to the formation of mixed disulfides. This covalent modification inactivates the enzyme, disrupting its function.[6]

Caption: Mechanism of enzyme inhibition by halogenated isothiazolinones.

Key enzyme classes inhibited by isothiazolinones include dehydrogenases involved in the Krebs cycle and electron transport chain.[4] While specific enzyme targets can vary between organisms, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in glycolysis, has been identified as a target for some thiol-reactive compounds, and its inhibition is a plausible mechanism for the disruption of cellular metabolism by isothiazolinones.[7][8][9]

Structure-Activity Relationship (SAR) and Biocidal Efficacy

The biocidal potency and spectrum of activity of halogenated isothiazoles are profoundly influenced by their chemical structure.

-

The Role of Halogenation: The presence of a halogen atom, particularly chlorine at the 5-position of the isothiazolinone ring, significantly enhances biocidal activity.[6] This is attributed to the electron-withdrawing nature of the halogen, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by thiols.

-

The N-Substituent: The nature of the substituent on the nitrogen atom also plays a critical role. For example, the long alkyl chain in 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOI) imparts lipophilicity, which is advantageous for its application as a marine antifouling agent.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several common isothiazolinones against representative microorganisms, illustrating the impact of their structural differences.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| MIT | Escherichia coli | 41 | [6] |

| CMIT | Escherichia coli | 0.5 | [6] |

| BIT | Escherichia coli | >200 | [6] |

| MIT | Saccharomyces cerevisiae | >100 | [6] |

| CMIT/MIT | Saccharomyces cerevisiae | <1 | [6] |

| OIT | Saccharomyces cerevisiae | <1 | [6] |

| DCOIT | Saccharomyces cerevisiae | <1 | [6] |

Beyond Biocides: The Isothiazole Scaffold in Drug Discovery

While their fame was built on biocidal applications, the isothiazole ring system is increasingly being recognized as a valuable scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a range of therapeutic agents.[10][11]

Isothiazole derivatives have been investigated for a variety of pharmacological activities, including:

-

Anticancer agents [3]

-

Antiviral agents [3]

-

Anti-inflammatory agents [11]

-

Neuroprotective agents [10]

The isothiazole moiety can confer favorable pharmacokinetic properties and metabolic stability to drug candidates.[10] However, the potential for bioactivation of the isothiazole ring to a reactive intermediate is a critical consideration in drug design and development.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key halogenated isothiazoles.

Synthesis of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

This protocol is adapted from methodologies described in the patent literature.[12][13][14][15]

Materials:

-

N-methyl-3-mercaptopropionamide

-

Sulfuryl chloride (SO₂Cl₂)

-

1,2-dichloroethane (or other suitable inert solvent)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve N-methyl-3-mercaptopropionamide in 1,2-dichloroethane.

-

Cool the solution to 0-5 °C using a circulating chiller.

-

Slowly add sulfuryl chloride to the cooled solution via the addition funnel, maintaining the temperature below 10 °C. The molar ratio of sulfuryl chloride to the propionamide is typically around 2:1.

-

After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 2-3 hours.

-

The product, a mixture of CMIT and MIT hydrochlorides, will precipitate as a white solid.

-

Filter the solid product and wash with cold 1,2-dichloroethane.

-

The hydrochloride salt can be neutralized with a mild base, such as sodium bicarbonate solution, to yield the free isothiazolinones.

-

The resulting mixture can be used as is or further purified by recrystallization or chromatography to isolate CMIT.

Synthesis of 4,5-Dichloro-2-octyl-isothiazolin-3-one (DCOI)

This protocol is based on synthetic routes described for N-octyl isothiazolinones.[16]

Materials:

-

N,N'-di-n-octyl-3,3'-dithiodipropionamide

-

Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

-

Inert solvent (e.g., ethyl acetate, dichloromethane)

-

Sodium bicarbonate solution

Procedure:

-

Suspend N,N'-di-n-octyl-3,3'-dithiodipropionamide in an inert solvent such as ethyl acetate in a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet.

-

Cool the suspension to -10 to 0 °C.

-

Slowly introduce chlorine gas or add sulfuryl chloride dropwise while maintaining the low temperature. An excess of the chlorinating agent is typically used.

-

After the addition, allow the reaction to stir at a low temperature for several hours until completion, which can be monitored by techniques such as TLC or HPLC.

-

Carefully quench any excess chlorinating agent.

-

Wash the reaction mixture with water and then with a dilute sodium bicarbonate solution to neutralize any acidic byproducts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude DCOI by column chromatography or recrystallization to yield the final product.

Conclusion

The history of halogenated isothiazoles is a testament to the power of chemical innovation in addressing critical industrial and societal needs. From their origins as potent biocides that revolutionized microbial control to their emerging role as versatile scaffolds in drug discovery, these compounds continue to capture the attention of scientists and researchers. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is paramount for harnessing their full potential, whether for developing more effective and environmentally benign biocides or for designing the next generation of life-saving therapeutics.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]

- 13. 5-Chloro-2-methyl-4-isothiazolin-3-one synthesis - chemicalbook [chemicalbook.com]

- 14. CN102786491A - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]

- 15. CN102786491B - Preparation method of 2-methyl-4-isothiazolin-3-one - Google Patents [patents.google.com]

- 16. US8927735B2 - Preparation of N-substituted isothiazolinone derivatives - Google Patents [patents.google.com]

5-Bromoisothiazole reaction mechanisms and kinetics

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 5-Bromoisothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its utility stems from the unique electronic properties of the isothiazole ring and the versatile reactivity of the carbon-bromine bond. This guide provides a comprehensive exploration of the core reaction mechanisms and kinetic principles governing the transformations of this compound. We will delve into nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), and metallation, offering field-proven insights into experimental design, causality, and protocol validation.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a privileged scaffold in drug discovery, appearing in a range of biologically active compounds, including antibacterial and anticancer agents.[1][2] The introduction of a bromine atom at the 5-position creates a versatile synthetic handle, enabling a wide array of subsequent functionalizations. Understanding the mechanistic pathways and kinetic nuances of this compound is therefore critical for chemists aiming to construct complex molecular architectures with precision and efficiency.[3] This document serves as a senior-level guide to navigating the reactivity of this important intermediate.

Synthesis of the this compound Core

The preparation of substituted isothiazoles is a well-established field. While various methods exist, a common strategy for obtaining the this compound core involves the transformation of more readily available precursors. For instance, 3-bromoisothiazole-5-carboxylic acid can be synthesized from 3-bromoisothiazole-5-carboxamide via a diazotization reaction.[1]

A representative synthetic approach to a related brominated isothiazole derivative involves the reaction of a carboxamide with sodium nitrite in trifluoroacetic acid (TFA), which can yield the corresponding carboxylic acid in high purity.[1]

Experimental Protocol: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid[1]

-

Reaction Setup: Suspend 3-bromoisothiazole-5-carboxamide (0.20 mmol) in trifluoroacetic acid (TFA, 0.5 mL) in a flask and cool the stirred suspension to approximately 0 °C using an ice bath.

-

Reagent Addition: Add sodium nitrite (NaNO₂, 0.80 mmol, 4 equivalents) to the cooled suspension.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

-

Workup and Extraction: Pour the reaction mixture into water (5 mL). Extract the aqueous layer with tert-butyl methyl ether (t-BuOMe, 3 x 10 mL).

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the final product. The protocol has been reported to yield the title compound at 95%.[1]

Causality: The use of TFA provides a strong acidic medium for the formation of the nitrosating agent from NaNO₂. The reaction is conducted at 0 °C to control the exothermic reaction and prevent decomposition of the diazonium intermediate. The high yield underscores the efficiency of this transformation.[1]

Core Reactivity: Mechanistic Principles of this compound

The reactivity of this compound is dominated by the chemistry of its C-Br bond. The isothiazole ring itself is electron-deficient, which activates the ring for certain reaction types and influences the regioselectivity of others. This section details the primary mechanistic families.

A. Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing groups that can stabilize the negatively charged intermediate.[4][5] The electron-deficient nature of the isothiazole ring system facilitates this pathway, making SNAr a viable strategy for introducing nucleophiles at the 5-position.

Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]

-

Addition: A strong nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the electronegative nitrogen and sulfur atoms of the isothiazole ring, which provides crucial stabilization.

-

Elimination: Aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product.[5]

Recent studies suggest that for some substrates, particularly those with good leaving groups like bromide, the SNAr reaction may proceed through a concerted mechanism rather than a discrete two-step process.[7]

Caption: The SNAr addition-elimination mechanism.

Kinetics: The initial addition of the nucleophile is typically the rate-determining step. The reaction rate is therefore dependent on the concentration of both the this compound and the nucleophile. Factors that stabilize the Meisenheimer complex, such as the inherent electron-withdrawing nature of the isothiazole ring, will accelerate the reaction. The reaction is favored by strong nucleophiles and polar aprotic solvents that can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile itself.[8]

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthesis for forming carbon-carbon bonds. This compound is an excellent substrate for these transformations. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki-Miyaura Coupling

The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9][11]

Mechanism:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[10]

-

Transmetalation: The base activates the organoboron reagent, forming a boronate complex. This complex then transfers its organic group to the palladium center, displacing the bromide.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: General Suzuki Coupling[12]

-

Reaction Setup: To a reaction vessel, add the 5-bromoindazole (as a proxy for this compound) (1 eq.), the boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2-3 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (typically 1-5 mol%).

-

Solvent and Reaction: Add a degassed solvent such as dimethoxyethane (DME). Heat the reaction mixture, often to around 80 °C, until TLC or LC-MS indicates consumption of the starting material.

-

Workup: After cooling, the reaction is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Trustworthiness: The choice of base is critical; it must be strong enough to facilitate transmetalation but not so strong as to degrade the substrates or catalyst. The use of pre-catalysts like Pd(dppf)Cl₂ ensures the in situ generation of the active Pd(0) species.

Stille Coupling

The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[12][13]

Mechanism: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the tin reagent to the palladium(II) center.[13] A key advantage is the stability and functional group tolerance of organostannanes, though their toxicity is a significant drawback.[14][15]

Caption: Catalytic cycle of the Stille cross-coupling.

Sonogashira Coupling

The Sonogashira coupling specifically forms a C-C bond between a vinyl or aryl halide and a terminal alkyne.[16][17] The reaction is typically co-catalyzed by palladium and copper(I) salts.[18][19]

Mechanism: The mechanism involves two interconnected cycles.[16]

-

Palladium Cycle: Similar to the Suzuki and Stille couplings, this involves oxidative addition of this compound to Pd(0) and reductive elimination to release the product.

-

Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with a Cu(I) salt to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II) complex.[19] Copper-free variants also exist.[16]

Kinetics of Cross-Coupling: The reactivity of the halide partner is a key kinetic factor, with the general trend being I > Br > Cl.[16][18] Therefore, this compound is a moderately reactive substrate, often requiring higher temperatures or more active catalyst systems than the corresponding iodo-isothiazole.[20] The choice of ligand on the palladium catalyst is also critical; electron-rich, bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.

C. Metallation and Grignard Reagent Formation

The bromine atom of this compound can be exchanged for a metal, typically lithium or magnesium, to generate a potent nucleophilic or basic organometallic species.

Mechanism: Grignard Reagent Formation

The formation of a Grignard reagent (RMgX) involves the reaction of an organic halide with magnesium metal.[21][22] The mechanism is believed to occur on the surface of the magnesium metal and involves radical intermediates.[23]

-

Electron Transfer: A single electron is transferred from the magnesium surface to the C-Br bond, leading to the formation of a radical anion which fragments into an organic radical and a bromide ion.

-

Radical Recombination: The organic radical recombines at the magnesium surface to form the organomagnesium species.[23]

Caption: Mechanism of Grignard reagent formation on a magnesium surface.

Kinetics and Experimental Considerations: Grignard formation is often subject to an induction period, as the reaction must penetrate the passivating layer of magnesium oxide on the metal surface.[21] Activating agents like iodine or 1,2-dibromoethane are commonly used to initiate the reaction. The reaction is highly sensitive to moisture and protic solvents, as the strongly basic Grignard reagent will be rapidly quenched.[22][24] Anhydrous ether solvents like THF or diethyl ether are essential to stabilize the Grignard reagent.[21]

Quantitative Data and Kinetic Comparison

While specific rate constants for this compound are highly dependent on exact conditions, a qualitative comparison of the discussed reaction classes provides valuable guidance for experimental design.

| Reaction Type | Key Mechanistic Feature | Typical Rate-Determining Step | Key Kinetic Influences | Relative Rate (General) |

| SNAr | Meisenheimer complex formation | Nucleophilic attack | Nucleophile strength, solvent polarity | Moderate |

| Suzuki Coupling | Pd(0)/Pd(II) cycle, boronate intermediate | Oxidative Addition | Ligand choice, base strength, C-Br bond | Fast |

| Stille Coupling | Pd(0)/Pd(II) cycle, organostannane | Transmetalation | Ligand choice, stannane reactivity | Fast to Moderate |

| Sonogashira Coupling | Pd/Cu co-catalysis, acetylide formation | Oxidative Addition | Ligand choice, base, copper presence | Fast |

| Grignard Formation | Radical mechanism on Mg surface | Initiation/Surface Activation | Purity of Mg, absence of water | Variable |

Conclusion

This compound is a synthetically versatile building block whose reactivity is governed by a well-understood set of mechanistic principles. Mastery of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metallation reactions allows researchers to leverage this intermediate for the efficient construction of complex molecules. The choice of reaction pathway depends on the desired transformation, with kinetic factors such as substrate reactivity, catalyst/ligand selection, and reaction conditions playing a crucial role in achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for drug development professionals and scientists to effectively incorporate this compound into their synthetic programs.

References

- 1. mdpi.com [mdpi.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]